Lipophilicity Differential vs. Saturated Cyclopentane Analog
Cyclobutene, 1-butyl-2-pentyl- exhibits a computed logP (XLogP3) of 4.85, which is 2.68 log units lower than that of its saturated cyclopentane counterpart, 1-butyl-2-pentylcyclopentane (logP = 7.53) . The approximately 500-fold difference in computed partition coefficient arises from the unsaturation and ring strain of the cyclobutene core, which reduces hydrophobicity despite identical alkyl chain length.
ΔlogP –2.68 (~500-fold less lipophilic)
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | logP = 4.85 |
| Comparator Or Baseline | 1-Butyl-2-pentylcyclopentane (CAS 61142-52-7), logP = 7.53 |
| Quantified Difference | ΔlogP = –2.68 (target is ~500-fold less lipophilic) |
| Conditions | XLogP3 computed via PubChem/ChemSrc algorithm; values retrieved from authoritative chemical databases |
Why This Matters
A 500-fold difference in predicted lipophilicity directly impacts aqueous solubility, membrane permeability, and metabolic stability predictions in drug discovery programs, making cyclobutene, 1-butyl-2-pentyl- a meaningfully distinct candidate from saturated analogs for lead optimization screening libraries.
